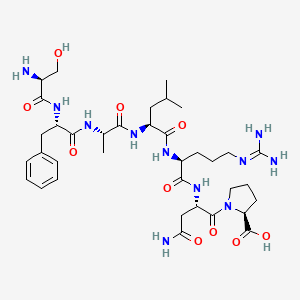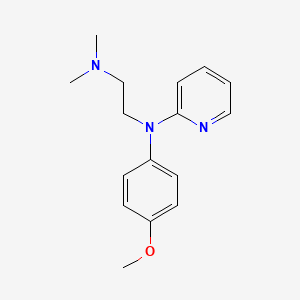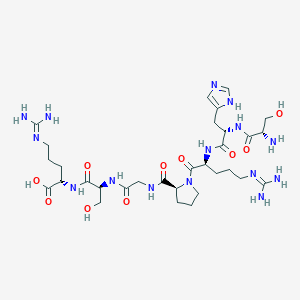![molecular formula C8H7NO3 B14253779 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole CAS No. 350028-07-8](/img/structure/B14253779.png)
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining elements of oxazole and dioxocino rings
Vorbereitungsmethoden
The synthesis of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reaction is carried out at room temperature in methanol or using excess compound as a solvent. The reaction time is generally around 5 hours . Industrial production methods may involve optimization of these conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to a range of substituted oxazole products.
Common reagents used in these reactions include triethylamine, methanol, and propargyl alcohol . Major products formed from these reactions include dihydroisoxazole and isoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole involves its interaction with various molecular targets and pathways. The compound readily binds with biological systems such as enzymes and receptors via numerous non-covalent interactions . These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole can be compared with other similar compounds such as oxazole, isoxazole, and oxadiazoles . These compounds share similar heterocyclic structures but differ in their specific ring compositions and substituents. The uniqueness of this compound lies in its combined oxazole and dioxocino rings, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
350028-07-8 |
|---|---|
Molekularformel |
C8H7NO3 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
4,9,11-trioxa-3-azatricyclo[6.3.1.02,6]dodeca-1,5,7-triene |
InChI |
InChI=1S/C8H7NO3/c1-5-3-12-9-8(5)7-2-6(1)10-4-11-7/h1,3,9H,2,4H2 |
InChI-Schlüssel |
WHXDTFZOROKWHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CONC3=C1OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)





![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)


![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
